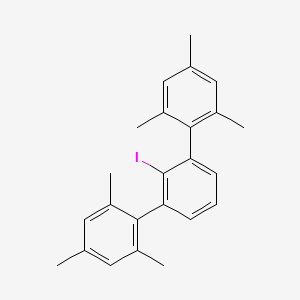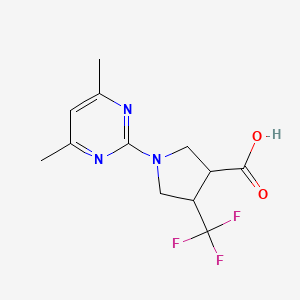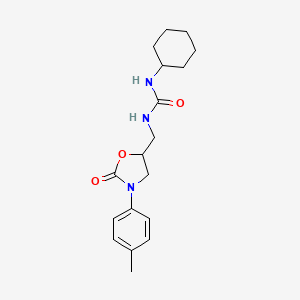
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(4-tosylpiperazin-1-yl)methanethione, also known as BPTM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BPTM is a thioamide derivative that contains a piperazine ring, a bromophenyl group, and a tosyl group. This compound has been synthesized using various methods and has shown potential in various fields of research, including medicinal chemistry and neuroscience.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis Applications
- Microwave-Assisted Synthesis : A study demonstrated the use of montmorillonite K-10 in acid catalysis under microwave heating for synthesizing thiobenzamides, including morpholin-4-yl(phenyl)methanethione, showing the effectiveness of acid catalysis in such reactions (Agnimonhan et al., 2014).
- Molecular Structures and Ligands : Another study reported the synthesis of 4-Bromophenyldi(3-methylindol-2-yl)methane and related compounds, highlighting their potential as bidentate and tridentate ligands in molecular structures (Mason et al., 2003).
Biological and Medicinal Applications
- Anticonvulsant Activity : Research on the synthesis and structure-activity relationships of various 3-aminopyrroles, including 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester, demonstrated significant anticonvulsant activity with minimal neurotoxicity, suggesting potential medicinal applications (Unverferth et al., 1998).
- Anti-Trypanosomal Activity : A study explored the synthesis of thiobenzamides and their derivatives, assessing their trypanocidal activity, which could be relevant for developing treatments against diseases like Chagas (Agnimonhan et al., 2012).
Chemical Characterization and Novel Compounds
- Synthesis of Novel Compounds : Research involving the synthesis of novel compounds like 4-N-{2-[4-(2-thioethoxy)phenoxy]ethyl}-1-N-tosylpiperazine underlines the diverse chemical applications and potential for discovering new molecules (Hai-tao, 2011).
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-14-5-7-17(8-6-14)25(22,23)21-11-9-20(10-12-21)18(24)15-3-2-4-16(19)13-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDYAZUTNGXVNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)C3=CC(=CC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Benzyloxy)carbonyl]-3-phenylazetidine-3-carboxylic acid](/img/structure/B2369084.png)
![3,5-dichloro-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2369087.png)


![Ethyl 2-[4-(dimethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2369090.png)

![N-(4-Fluorophenyl)-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2369092.png)
![(1R,5S,6S,7S)-7-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2369095.png)

![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
![N-((4aR,6S,7R,8R,8aS)-8-hydroxy-2,2-dimethyl-6-(p-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2369101.png)
![2-Bromo-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2369105.png)
